molecular formula C19H25N3O3 B7745489 (E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile

(E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile

Cat. No.: B7745489
M. Wt: 343.4 g/mol
InChI Key: NETPEZRPTBVKQG-FOCLMDBBSA-N
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Description

(E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile is an organic compound that features a morpholine ring, a nitrile group, and a pentoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile typically involves the following steps:

    Formation of the Morpholine-4-carbonyl Intermediate: This can be achieved by reacting morpholine with a suitable carbonyl compound under acidic or basic conditions.

    Coupling with 4-Pentoxyaniline: The intermediate is then coupled with 4-pentoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Enenitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(morpholine-4-carbonyl)-3-(4-methoxyanilino)prop-2-enenitrile: Similar structure but with a methoxy group instead of a pentoxy group.

    (E)-2-(piperidine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

(E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile is unique due to the combination of its morpholine ring, nitrile group, and pentoxyaniline moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

(E)-2-(morpholine-4-carbonyl)-3-(4-pentoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-2-3-4-11-25-18-7-5-17(6-8-18)21-15-16(14-20)19(23)22-9-12-24-13-10-22/h5-8,15,21H,2-4,9-13H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETPEZRPTBVKQG-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC=C(C#N)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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